3-(N-Boc-amino)-6-chloropyridazine
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Overview
Description
3-(N-Boc-amino)-6-chloropyridazine is a chemical compound that features a pyridazine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a chlorine atom at the 6-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Boc-amino)-6-chloropyridazine typically involves the protection of an amino group with a Boc group followed by chlorination. One common method involves the reaction of 3-amino-6-chloropyridazine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as dimethylaminopyridine (DMAP) or triethylamine (TEA) to form the Boc-protected compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(N-Boc-amino)-6-chloropyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridazines with various functional groups replacing the chlorine atom.
Deprotection Reactions: The major product is 3-amino-6-chloropyridazine.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-(N-Boc-amino)-6-chloropyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(N-Boc-amino)-6-chloropyridazine depends on its specific application In general, the Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactionsThis versatility makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(N-Boc-amino)-6-bromopyridazine: Similar structure but with a bromine atom instead of chlorine.
3-(N-Boc-amino)-6-fluoropyridazine: Similar structure but with a fluorine atom instead of chlorine.
3-(N-Boc-amino)-6-iodopyridazine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
3-(N-Boc-amino)-6-chloropyridazine is unique due to the presence of the chlorine atom, which offers different reactivity compared to other halogens. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, providing a balance between stability and reactivity that is useful in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(6-chloropyridazin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBVEUCBIBDHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725496 |
Source
|
Record name | tert-Butyl (6-chloropyridazin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-86-0 |
Source
|
Record name | tert-Butyl (6-chloropyridazin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30725496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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